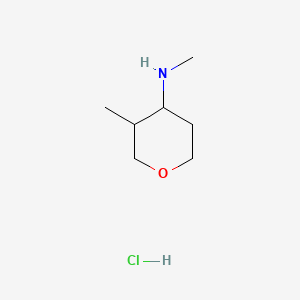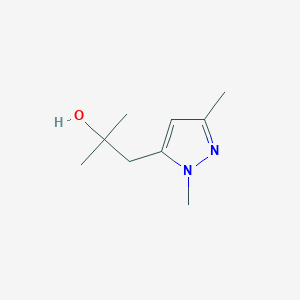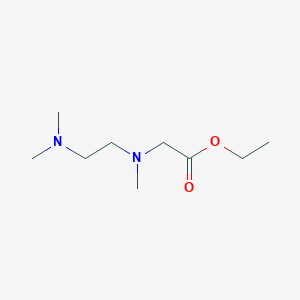![molecular formula C13H25NO2 B13521862 tert-butyl2-[(3R,4S)-3-ethylpiperidin-4-yl]acetate](/img/structure/B13521862.png)
tert-butyl2-[(3R,4S)-3-ethylpiperidin-4-yl]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 2-[(3R,4S)-3-ethylpiperidin-4-yl]acetate: is an organic compound with the molecular formula C13H25NO2 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom, and features a tert-butyl ester group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-[(3R,4S)-3-ethylpiperidin-4-yl]acetate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a Mannich reaction, where an aldehyde, an amine, and a ketone react to form the piperidine structure.
Introduction of the Ethyl Group: The ethyl group is introduced via an alkylation reaction, where an ethyl halide reacts with the piperidine ring in the presence of a base.
Esterification: The final step involves the esterification of the piperidine derivative with tert-butyl acetate under acidic conditions to form tert-butyl 2-[(3R,4S)-3-ethylpiperidin-4-yl]acetate.
Industrial Production Methods
In an industrial setting, the synthesis of tert-butyl 2-[(3R,4S)-3-ethylpiperidin-4-yl]acetate may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides to convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where halides or other leaving groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, nucleophiles like amines or thiols
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Various substituted piperidine derivatives
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, tert-butyl 2-[(3R,4S)-3-ethylpiperidin-4-yl]acetate is used as an intermediate in the synthesis of more complex molecules. Its reactivity and stability make it a valuable building block in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of piperidine derivatives on biological systems. It may serve as a model compound for understanding the behavior of similar structures in biological environments.
Medicine
In medicinal chemistry, tert-butyl 2-[(3R,4S)-3-ethylpiperidin-4-yl]acetate is investigated for its potential pharmacological properties. It may be a precursor to drugs targeting neurological pathways or other therapeutic areas.
Industry
Industrially, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it suitable for various applications.
Wirkmechanismus
The mechanism of action of tert-butyl 2-[(3R,4S)-3-ethylpiperidin-4-yl]acetate involves its interaction with molecular targets such as enzymes or receptors. The piperidine ring can mimic natural substrates or inhibitors, affecting biological pathways. The ester group may undergo hydrolysis, releasing active metabolites that exert biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyl 2-[(3R,4S)-3-ethenylpiperidin-4-yl]acetate
- tert-Butyl 2-[(3R,4S)-3-hydroxypiperidin-4-yl]acetate
- tert-Butyl 2-[(3R,4S)-3-methylpiperidin-4-yl]acetate
Uniqueness
tert-Butyl 2-[(3R,4S)-3-ethylpiperidin-4-yl]acetate is unique due to the presence of the ethyl group at the 3-position of the piperidine ring. This structural feature can influence its reactivity, biological activity, and overall properties compared to similar compounds. The specific stereochemistry (3R,4S) also plays a crucial role in its interactions and effectiveness in various applications.
This detailed overview provides a comprehensive understanding of tert-butyl 2-[(3R,4S)-3-ethylpiperidin-4-yl]acetate, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C13H25NO2 |
|---|---|
Molekulargewicht |
227.34 g/mol |
IUPAC-Name |
tert-butyl 2-[(3R,4S)-3-ethylpiperidin-4-yl]acetate |
InChI |
InChI=1S/C13H25NO2/c1-5-10-9-14-7-6-11(10)8-12(15)16-13(2,3)4/h10-11,14H,5-9H2,1-4H3/t10-,11-/m0/s1 |
InChI-Schlüssel |
BNULKYYWEIHJLW-QWRGUYRKSA-N |
Isomerische SMILES |
CC[C@H]1CNCC[C@H]1CC(=O)OC(C)(C)C |
Kanonische SMILES |
CCC1CNCCC1CC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


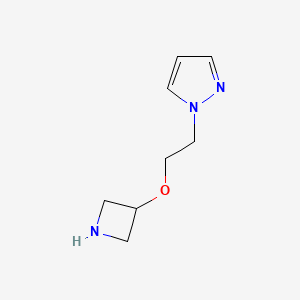
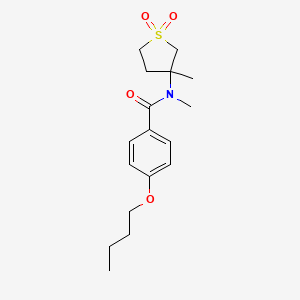

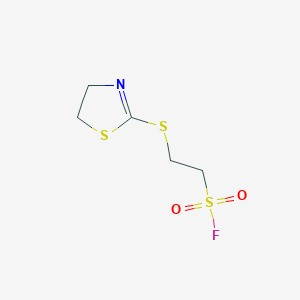
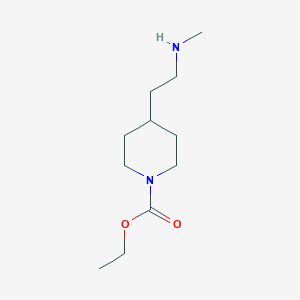
![N-methyl-7-oxabicyclo[2.2.1]heptan-2-amine](/img/structure/B13521818.png)
